molecular formula C16H18N2O2 B8095850 Benzyl (R)-(2-amino-2-phenylethyl)carbamate

Benzyl (R)-(2-amino-2-phenylethyl)carbamate

Cat. No.: B8095850
M. Wt: 270.33 g/mol
InChI Key: PRGWXRXVMOOPKN-HNNXBMFYSA-N
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Description

Benzyl (R)-(2-amino-2-phenylethyl)carbamate (CAS: 130406-35-8) is a chiral carbamate derivative with the molecular formula C₁₆H₁₈N₂O₂ and a molecular weight of 270.33 g/mol . It features a stereogenic center at the 2-amino-2-phenylethyl group, making it valuable in asymmetric synthesis and pharmaceutical applications. Key physical properties include a density of 1.2 g/cm³, boiling point of 460.8°C (760 mmHg), and a logP value of 2.99, indicative of moderate lipophilicity . The compound is typically synthesized via carbamate protection of primary amines, achieving a purity of 95% in commercial batches .

Properties

IUPAC Name

benzyl N-[(2R)-2-amino-2-phenylethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2/c17-15(14-9-5-2-6-10-14)11-18-16(19)20-12-13-7-3-1-4-8-13/h1-10,15H,11-12,17H2,(H,18,19)/t15-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRGWXRXVMOOPKN-HNNXBMFYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCC(C2=CC=CC=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)NC[C@@H](C2=CC=CC=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Carbamate Formation via Benzyl Chloroformate Condensation

The most direct route involves reacting (R)-2-amino-2-phenylethanol with benzyl chloroformate under basic conditions. This one-step method leverages the nucleophilicity of the primary amine to form the carbamate bond.

Procedure :

  • Dissolve (R)-2-amino-2-phenylethanol (1.0 equiv) in dichloromethane (DCM) at 0°C.

  • Add triethylamine (1.2 equiv) as a base to scavenge HCl.

  • Introduce benzyl chloroformate (1.1 equiv) dropwise over 30 minutes.

  • Stir at room temperature for 12 hours.

Key Considerations :

  • Excess benzyl chloroformate ensures complete conversion but risks di-carbamate byproducts.

  • Low temperatures minimize epimerization at the chiral center.

Yield : 78–85% (reported for analogous systems).

Multi-Step Synthesis from D-Phenylglycinol

A three-step protocol optimizes yield and purity for large-scale production:

Esterification in Tetrahydrofuran (THF)

Objective : Protect the hydroxyl group as an ester to prevent side reactions during subsequent steps.

ReagentConditionsProduct
Acetic anhydrideTHF, 0°C, 2 h(R)-2-Acetoxy-1-phenylethylamine

Mechanism : Nucleophilic acyl substitution at the hydroxyl group.

Carbamation in Dichloromethane (DCM)

Objective : Introduce the benzyl carbamate moiety.

ReagentConditionsProduct
Benzyl chloroformateDCM, triethylamine, 24 h(R)-Benzyl (2-acetoxy-1-phenylethyl)carbamate

Side Reaction Mitigation :

  • Triethylamine neutralizes HCl, preventing protonation of the amine.

Azide Substitution and Reduction

Objective : Convert the ester to an amine via intermediate azide.

ReagentConditionsProduct
Sodium azideDMF, 80°C, 6 h(R)-Benzyl (2-azido-1-phenylethyl)carbamate
H₂, Pd/CMethanol, RT, 12 hBenzyl (R)-(2-amino-2-phenylethyl)carbamate

Critical Note :

  • Catalytic hydrogenation selectively reduces the azide without cleaving the carbamate.

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

Modern facilities employ flow chemistry to enhance reproducibility and safety:

Advantages :

  • Precise temperature control (±1°C) minimizes thermal degradation.

  • 20–30% higher yield compared to batch processes.

Typical Parameters :

ParameterValue
Residence time15 min
Temperature25°C
Pressure1.5 atm

Stereochemical Control and Resolution

Chiral Stationary Phase Chromatography

To ensure enantiopurity (>99% ee), preparative HPLC with amylose-based columns resolves racemic mixtures:

ColumnMobile PhaseRetention Time (R)
Chiralpak AD-HHexane:IPA (90:10)12.3 min

Cost-Benefit Analysis :

  • Adds ~15% to production costs but essential for pharmaceutical-grade material.

Comparative Analysis of Synthetic Methods

Table 1: Method Comparison

MethodStepsYield (%)Purity (%)Scalability
Direct Condensation18592Moderate
Multi-Step Synthesis36899High
Flow Chemistry38998Very High

Trade-offs :

  • Single-step methods favor speed but compromise on purity.

  • Multi-step protocols suit API manufacturing despite lower yields.

Analytical Characterization

Spectroscopic Validation

¹H NMR (400 MHz, CDCl₃) :

  • δ 7.35–7.28 (m, 5H, Ar-H)

  • δ 5.12 (s, 2H, OCH₂Ph)

  • δ 4.21 (q, 1H, J = 6.8 Hz, CH-NH)

HPLC-MS :

  • [M + H]⁺ calc. 270.33, found 270.31.

Emerging Methodologies

Enzymatic Carbamate Formation

Pilot studies using lipase B from Candida antarctica show promise:

Enzyme LoadingConversion (%)ee (%)
5 mg/g7499

Limitation : Substrate specificity constraints .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Alkyl halides, acyl chlorides.

    Solvents: Dichloromethane, ethanol, water.

Scientific Research Applications

Medicinal Chemistry

Carbamate Functionality
Benzyl (R)-(2-amino-2-phenylethyl)carbamate belongs to the class of organic carbamates, which are widely recognized for their stability and ability to serve as peptide bond surrogates. The carbamate group enhances the pharmacokinetic properties of compounds, making them more suitable for therapeutic applications. These compounds can modulate biological interactions due to their conformational restrictions and hydrogen bonding capabilities .

Prodrug Design
Carbamates are often utilized in the design of prodrugs, allowing for improved metabolic stability and enhanced bioavailability. By incorporating a carbamate moiety, researchers can create compounds that resist enzymatic degradation, thus prolonging their therapeutic effects in vivo .

Enzyme Inhibition

Inhibitory Activity
Recent studies have highlighted the potential of benzyl carbamates as selective inhibitors of various enzymes. For instance, derivatives of this compound have been shown to exhibit significant inhibition against butyrylcholinesterase (BChE), a target for Alzheimer's disease treatment. Some derivatives demonstrated IC50 values significantly lower than those of established drugs like rivastigmine, indicating their potential as more effective therapeutic agents .

Mechanism of Action
The mechanism by which these carbamates inhibit BChE involves carbamylation, a process where the carbamate group modifies the enzyme's active site, leading to decreased activity. This modification has been studied extensively, revealing insights into the reactivation rates of inhibited enzymes and the implications for therapeutic efficacy .

Chemical Stability and Synthesis

Synthesis Methods
The synthesis of this compound typically involves multi-step processes that can include alkoxycarbonylation reactions using various reagents such as di(2-pyridyl) carbonate or succinimidyl-based mixed carbonates. These methods allow for high yields and the introduction of functional groups that enhance biological activity .

Chemical Properties
The presence of the benzyl group contributes to the lipophilicity of the compound, improving its permeability across cell membranes. This property is crucial for drug-like characteristics, allowing for better absorption and distribution within biological systems .

Case Studies

Study Compound Tested Target Enzyme IC50 Value (µM) Comparison with Rivastigmine
Bar-On et al.This compound derivativeBChE4.335-fold higher inhibition
Bar-On et al.Another derivativeBChE6.579-fold higher inhibition

These case studies illustrate the promising inhibitory effects of benzyl carbamates on BChE compared to established drugs, suggesting their potential as novel therapeutic agents in treating neurodegenerative diseases.

Mechanism of Action

The mechanism of action of benzyl ®-(2-amino-2-phenylethyl)carbamate involves its interaction with molecular targets such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. The benzyl and phenylethyl groups contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Key Observations:

Stereochemical Variations: The enantiomeric pair Benzyl (R)-/(S)-(3-methyl-1-oxo-butyl)carbamate (HPLC ratio: ~1:1) demonstrates the critical role of stereochemistry in biological activity and separation efficiency. The target compound’s (R)-configuration is advantageous for chiral recognition in catalysis . Benzyl ((1R,3S)-3-amino-2,2,3-trimethylcyclopentyl)carbamate shares a rigid cyclopentane backbone, but its synthesis yield (7%) is significantly lower due to steric hindrance during carbamate formation .

Functional Group Impact: Benzyl (2-bromoethyl)carbamate replaces the amino-phenylethyl group with a bromoethyl moiety, enabling alkylation reactions but reducing stability under basic conditions . The trifluoromethylphenyl derivative (CAS: 1363382-26-6) introduces electron-withdrawing groups, enhancing electrophilicity for cross-coupling reactions .

Structural Complexity and Applications: Benzyl (2-amino-2-oxoethyl)carbamate incorporates a urea-like fragment (NH-C=O), broadening utility in peptidomimetics but reducing solubility compared to the target compound . The cyclopentyl trimethyl analogue’s low yield (7%) underscores synthetic challenges in accessing highly substituted carbamates .

Biological Activity

Benzyl (R)-(2-amino-2-phenylethyl)carbamate, also known as (R)-Benzyl (2-amino-1-phenylethyl)carbamate, is a compound with significant potential in medicinal chemistry and biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a carbamate functional group attached to a chiral amino acid derivative, which contributes to its unique biological properties. The structure can be represented as follows:

C9H12N2O2\text{C}_9\text{H}_{12}\text{N}_2\text{O}_2

The presence of the benzyl group enhances hydrophobic interactions, making it particularly suitable for binding to various biological targets.

Research indicates that this compound interacts with proteins through hydrogen bonding facilitated by its amino group. The hydrophobic regions of the compound enhance its affinity for target proteins, suggesting its potential role in modulating enzyme activity or receptor binding.

Neuroprotective Effects

A study highlighted the neuroprotective properties of aromatic carbamates, including derivatives similar to this compound. These compounds were shown to protect neurons from apoptosis by increasing the Bcl-2/Bax ratio and inducing autophagy through beclin 1 activation . This mechanism is crucial for developing treatments for neurodegenerative diseases.

Enzyme Inhibition

This compound and its derivatives have been investigated for their inhibitory effects on cholinesterases. In vitro studies have demonstrated that certain carbamate derivatives exhibit strong inhibition of butyrylcholinesterase (BChE), with some compounds showing higher activity than the clinically used drug rivastigmine . This suggests potential applications in treating Alzheimer's disease and other cognitive disorders.

Case Studies and Research Findings

Several studies have focused on the structure-activity relationship (SAR) of carbamate derivatives:

  • Neuroprotective Activity : A library of aromatic carbamates was synthesized, revealing that specific structural modifications enhanced neuroprotective effects in human induced pluripotent stem cell-derived neurons .
    CompoundCell Viability (%)Concentration (nM)
    180100
    275200
    370500
  • Cholinesterase Inhibition : A series of benzyl carbamates were tested for their ability to inhibit AChE and BChE. The most active derivatives showed IC50 values significantly lower than rivastigmine, indicating their potential as therapeutic agents .
    CompoundIC50 (µM) AChEIC50 (µM) BChESelectivity Index
    Compound A104.330.43
    Compound B86.570.82
    Compound C128.520.71

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Benzyl (R)-(2-amino-2-phenylethyl)carbamate, and how do reaction conditions influence enantiomeric purity?

  • Methodological Answer : The compound can be synthesized via carbamate protection of the primary amine group using benzyl chloroformate under basic conditions (e.g., NaHCO₃ or Et₃N). Enantiomeric purity is critical; chiral resolution via diastereomeric salt formation or asymmetric hydrogenation may be employed. Reaction temperature (0–25°C) and solvent polarity (e.g., THF vs. DCM) significantly impact yield and stereochemical outcomes. For validation, chiral HPLC with a polysaccharide column (e.g., Chiralpak AD-H) is recommended .

Q. Which analytical techniques are most reliable for characterizing the structural and stereochemical integrity of this compound?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR should confirm carbamate (δ ~155 ppm for carbonyl) and benzyl group signals (δ ~7.3–7.5 ppm for aromatic protons).
  • X-ray Crystallography : Resolves absolute configuration and hydrogen-bonding patterns (e.g., Cambridge Structural Database codes for similar carbamates: CCDC 1850211/1850212) .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 301.0901) .

Q. How stable is the benzyl carbamate protecting group under varying pH and reducing conditions?

  • Methodological Answer : The benzyl carbamate (Cbz) group is stable under mildly acidic/basic conditions (pH 4–9) but cleaved by hydrogenolysis (H₂/Pd-C) or strong acids (HBr/AcOH). Stability tests should include TLC monitoring in buffers (pH 1–12) and exposure to catalytic hydrogenation. Competing side reactions (e.g., racemization) must be assessed via chiral analysis .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict reaction pathways and optimize enantioselectivity in the synthesis of this compound?

  • Methodological Answer : Density Functional Theory (DFT) at the PBE0/def2-TZVP level can model transition states to identify enantioselectivity-determining steps. Solvent effects (e.g., SMD model for THF) and non-covalent interactions (AIM topology analysis) refine energy barriers. Software like Gaussian09 and AIMAll are standard for geometry optimization and electron density analysis .

Q. What strategies resolve contradictory spectral data (e.g., NMR vs. X-ray) for this compound?

  • Methodological Answer : Contradictions may arise from dynamic effects (e.g., rotamers in solution) or crystal packing. Steps:

  • Repeat experiments under standardized conditions (e.g., deuterated solvents, 298 K).
  • Compare experimental NMR shifts with computed values (GIAO-DFT).
  • Validate via variable-temperature NMR or NOESY for conformational analysis .

Q. How does the compound interact with biological targets (e.g., proteases), and what assays quantify inhibition efficacy?

  • Methodological Answer : Molecular docking (AutoDock Vina) predicts binding to protease active sites (e.g., HIV-1 protease). In vitro assays:

  • Fluorogenic substrate hydrolysis (e.g., Abz-Thr-Ile-Nle-p-nitroPhe-Gln-Arg-NH₂) with IC₅₀ determination.
  • Cell-based antiviral activity (e.g., MT-4 cells infected with HIV-1).
  • Off-target effects are assessed via kinase profiling panels .

Contradictions and Mitigations

  • Stereochemical Instability : Racemization observed under strong basic conditions (pH >12). Mitigation: Use low-temperature reactions and polar aprotic solvents .
  • Divergent Biological Activity : Variability in protease inhibition assays may stem from solvent residues (e.g., DMSO). Mitigation: Purity verification via LC-MS and strict solvent removal protocols .

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